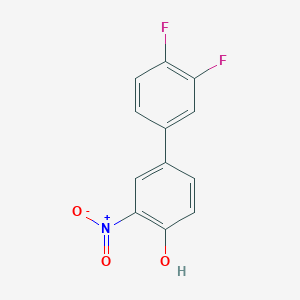

4-(3,4-Difluorophenyl)-2-nitrophenol

CAS No.: 1261909-09-4

Cat. No.: VC11752935

Molecular Formula: C12H7F2NO3

Molecular Weight: 251.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261909-09-4 |

|---|---|

| Molecular Formula | C12H7F2NO3 |

| Molecular Weight | 251.18 g/mol |

| IUPAC Name | 4-(3,4-difluorophenyl)-2-nitrophenol |

| Standard InChI | InChI=1S/C12H7F2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H |

| Standard InChI Key | OUWVHPMLIOFKDJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O |

Introduction

Structural and Nomenclature Considerations

The compound’s systematic IUPAC name, 4-(3,4-difluorophenyl)-2-nitrophenol, reflects its substitution pattern:

-

A phenolic hydroxyl group (–OH) at C1.

-

A nitro group (–NO₂) at C2.

-

A 3,4-difluorophenyl moiety (–C₆H₃F₂) at C4.

This arrangement creates a sterically hindered structure due to the proximity of the nitro and hydroxyl groups, which likely influences its acidity, solubility, and reactivity. Comparative analysis with 4-nitrophenol (pKₐ = 7.15) suggests that the electron-withdrawing nitro and fluorine substituents would further lower the phenolic hydroxyl’s pKₐ, enhancing its acidity.

Hypothetical Synthesis Pathways

While no published methods explicitly describe the synthesis of 4-(3,4-difluorophenyl)-2-nitrophenol, analogous routes for fluorinated nitrophenols provide a framework for its preparation.

Coupling Reactions

An alternative approach, inspired by the synthesis of 2-fluoro-4-nitrophenol , could involve:

-

Nucleophilic Aromatic Substitution: Reacting 3,4-difluoronitrobenzene with a phenolic precursor under basic conditions.

-

Acid Neutralization: Converting the intermediate phenolate to the free phenol via acid treatment.

For example:

Physicochemical Properties

Acidity and Solubility

The compound’s acidity is expected to exceed that of 4-nitrophenol due to the combined electron-withdrawing effects of the nitro and fluorine groups. A predicted pKₐ range of 5.8–6.3 aligns with trends observed in 2-fluoro-4-nitrophenol (pKₐ ≈ 6.9) .

Spectral Characteristics

-

UV-Vis Absorption: Analogous to 4-nitrophenol , the deprotonated form (phenolate) would exhibit strong absorbance near 405 nm (ε ≈ 18 mM⁻¹cm⁻¹), while the protonated form shows weak absorption at this wavelength.

-

Isosbestic Point: Expected near 348 nm, consistent with nitrophenol derivatives .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

Biological Screening: Evaluate antiproliferative, antimicrobial, and kinase-inhibitory activities.

-

Environmental Impact: Assess biodegradation and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume